N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide
Description
This compound is a bicyclic heterocyclic molecule featuring a cyclopenta[b]thiophen-2-yl core linked via a sulfanyl acetamide bridge to a 1,6-naphthyridine moiety. Both rings are substituted with cyano groups, and the naphthyridine system includes a methyl and thiophen-2-yl substituent .
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5OS3/c1-29-8-7-18-17(12-29)22(20-6-3-9-31-20)16(11-26)23(27-18)32-13-21(30)28-24-15(10-25)14-4-2-5-19(14)33-24/h3,6,9H,2,4-5,7-8,12-13H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUAMLYEWCBMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N)C#N)C5=CC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A cyclopentathiophene moiety
- A naphthyridine ring
- Multiple cyano and sulfanyl functional groups
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H19N5OS2 |
| Molecular Weight | 397.52 g/mol |
| CAS Number | Not specified |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. For instance, studies have demonstrated its ability to inhibit the expression of pro-inflammatory enzymes such as COX-2 and iNOS in cellular models. In vitro experiments using RAW264.7 macrophages showed that treatment with the compound reduced the mRNA levels of these enzymes, suggesting a potential mechanism for its anti-inflammatory effects .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The interaction with molecular targets involved in cell proliferation and survival has been a focal point of ongoing research .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : Targeting enzymes like 5-lipoxygenase (5-LOX) and COX to modulate inflammatory responses.
- Receptor Interaction : Binding to specific receptors that regulate cell signaling pathways involved in inflammation and cancer progression.
Study 1: Anti-inflammatory Activity
In a study published in MDPI, the compound was assessed for its anti-inflammatory effects using molecular docking techniques. The results indicated strong binding affinity to 5-lipoxygenase, suggesting it could serve as a lead compound for developing new anti-inflammatory drugs .
Study 2: Anticancer Activity
Another study focused on the compound's effects on various cancer cell lines. The findings revealed that it could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-Based Acetamides
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Structure: Simpler monocyclic thiophene with acetamide linkage. Synthesis: Two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile in ethanol . Exhibited moderate antibacterial activity against S. aureus and E. coli .
Naphthyridine Derivatives
- 2-({(8E)-4-(4-Chlorophenyl)-8-(4-chlorobenzyliden)-3-cyano-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl}sulfanyl)-N-arylacetamides (): Structure: Tricyclic naphthyridine with chlorophenyl and benzyliden substituents. Synthesis: Reflux with sodium acetate and 2-chloro-N-arylacetamides (2 h, ethanol). Key Data: Antiarrhythmic activity (IC₅₀ = 3.2–8.7 µM) via sodium channel blockade . Comparison: Shares the sulfanyl acetamide-naphthyridine motif but includes additional halogenated aryl groups, enhancing lipophilicity and likely altering pharmacokinetics.
Thioacetamide Variants with Aryl Substituents
- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): Structure: Styryl-substituted pyridine with a 4-chlorophenyl acetamide group. Synthesis: 30-minute reflux in ethanol with sodium acetate; 85% yield . Comparison: The distyrylpyridine system contrasts with the saturated dihydrocyclopenta[b]thiophene in the target compound, suggesting divergent electronic properties.
Hydrazide and Heterocyclic Derivatives
- 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbohydrazide (): Structure: Cyclopenta[b]thiophene core with hydrazide and amino substituents. Synthesis: Derived from cyclopentanone and cyanoacetylhydrazine, followed by sulfurization . Key Data: Intermediate for anticancer hydrazide-hydrazones; IC₅₀ values for derivatives range from 1.8–4.3 µM against MCF-7 cells . Comparison: Replaces the naphthyridine-sulfanyl group with hydrazide functionality, altering hydrogen-bonding capacity and target selectivity.
Data Tables
Table 2: Spectroscopic Data Comparison
Discussion
The target compound’s structural uniqueness lies in its fusion of a cyclopenta[b]thiophene and a 1,6-naphthyridine ring, which may enhance binding to hydrophobic pockets in biological targets compared to monocyclic analogs . However, the absence of halogenated aryl groups (cf. ) may reduce its lipophilicity and metabolic stability. Further studies should prioritize synthesizing this compound (using methods analogous to ) and evaluating its activity against cancer and arrhythmia models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
